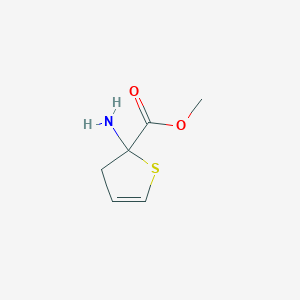![molecular formula C6Br2Cl2N2S B8414262 4,7-Dibromo-5,6-dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B8414262.png)
4,7-Dibromo-5,6-dichlorobenzo[c][1,2,5]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dibromo-5,6-dichlorobenzo[c][1,2,5]thiadiazole is an organic compound with the molecular formula C6Br2Cl2N2S. It is a derivative of benzothiadiazole, characterized by the presence of bromine and chlorine atoms at specific positions on the benzene ring. This compound is widely used in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-5,6-dichlorobenzo[c][1,2,5]thiadiazole typically involves the bromination and chlorination of benzothiadiazole derivatives. One common method involves the reaction of benzothiadiazole with N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
4,7-Dibromo-5,6-dichlorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzothiadiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
科学的研究の応用
4,7-Dibromo-5,6-dichlorobenzo[c][1,2,5]thiadiazole has numerous applications in scientific research:
Materials Science: It is used as a building block for the synthesis of light-emitting diodes (LEDs) and conducting polymers for organic electronics.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
Organic Synthesis: It is widely used in the synthesis of complex organic molecules and as a precursor for other benzothiadiazole derivatives.
作用機序
The mechanism of action of 4,7-Dibromo-5,6-dichlorobenzo[c][1,2,5]thiadiazole involves its ability to act as an electron-withdrawing group due to the presence of bromine and chlorine atoms. This property makes it useful in the synthesis of low-band gap polymer semiconductors, enhancing their electron affinity and lowering the band gap of the resulting materials . The compound interacts with molecular targets and pathways involved in electronic and photonic applications, contributing to the development of advanced materials .
類似化合物との比較
Similar Compounds
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: This compound has fluorine atoms instead of chlorine, making it more electron-withdrawing and suitable for different applications.
4,7-Dibromo-2,1,3-benzothiadiazole: Lacks the chlorine atoms, resulting in different electronic properties and reactivity.
4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole: Contains nitro groups, which significantly alter its chemical behavior and applications.
Uniqueness
4,7-Dibromo-5,6-dichlorobenzo[c][1,2,5]thiadiazole is unique due to the combined presence of bromine and chlorine atoms, which impart specific electronic properties and reactivity. This makes it particularly valuable in the synthesis of materials for organic electronics and other advanced applications .
特性
分子式 |
C6Br2Cl2N2S |
|---|---|
分子量 |
362.86 g/mol |
IUPAC名 |
4,7-dibromo-5,6-dichloro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6Br2Cl2N2S/c7-1-3(9)4(10)2(8)6-5(1)11-13-12-6 |
InChIキー |
HIAJJWRLCFFJRQ-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C2=NSN=C2C(=C1Cl)Br)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Allylamino-5-methyl-3-phenyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8414202.png)
![4-[(Undecyloxy)methyl]benzaldehyde](/img/structure/B8414205.png)



![8-Ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane hydrochloride](/img/structure/B8414238.png)





